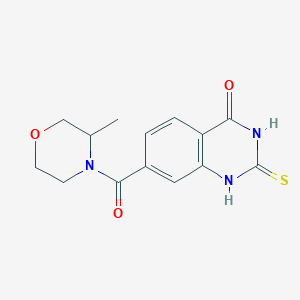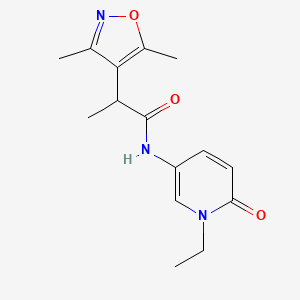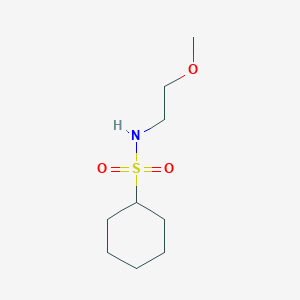
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized and studied for its potential biological activity.
Mecanismo De Acción
The mechanism of action of 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and receptors, or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one has potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and topoisomerase II. Furthermore, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its potential as a tool compound for studying various biological processes. It has been shown to have potential anti-cancer activity and may be useful for studying cancer biology. However, one limitation is that the compound may have limited solubility in certain solvents, which may affect its activity and bioavailability.
Direcciones Futuras
There are several future directions for research on 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one. One direction is to further study its potential anti-cancer activity and mechanism of action. Another direction is to evaluate its potential as a fluorescent probe for imaging applications. Furthermore, it may be useful to study its activity against other enzymes and receptors to better understand its potential biological activity.
Métodos De Síntesis
The synthesis of 7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 3-methylmorpholine-4-carbonyl chloride in the presence of a base, followed by the addition of a thiol compound to form the sulfanylidene group. The resulting compound has been characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one has potential applications in scientific research as a tool compound for studying various biological processes. It has been studied for its potential anti-cancer activity, as well as its ability to inhibit certain enzymes and receptors. Furthermore, it has been evaluated for its potential as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-8-7-20-5-4-17(8)13(19)9-2-3-10-11(6-9)15-14(21)16-12(10)18/h2-3,6,8H,4-5,7H2,1H3,(H2,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDTVXNAIYUDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methylmorpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)
![5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7572313.png)
![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)

![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)

![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
